molecular formula C11H20O2 B14611103 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- CAS No. 57094-40-3

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-

Cat. No.: B14611103
CAS No.: 57094-40-3
M. Wt: 184.27 g/mol
InChI Key: WTYRGXLTFZYIIM-UHFFFAOYSA-N
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Description

1-Oxaspiro[55]undecan-4-ol, 4-methyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- typically involves the Prins cyclization reaction. This reaction is carried out using but-3-en-1-ol and an acid catalyst such as methanesulfonic acid (MeSO₃H) or sulfuric acid (H₂SO₄). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. The compound binds to the active site of the protein, inhibiting its function and thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1-Oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness

1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in synthetic chemistry .

Properties

CAS No.

57094-40-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-methyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3

InChI Key

WTYRGXLTFZYIIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(C1)CCCCC2)O

Origin of Product

United States

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